molecular formula C15H11ClO2 B14377823 5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole CAS No. 90137-66-9

5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole

Cat. No.: B14377823
CAS No.: 90137-66-9
M. Wt: 258.70 g/mol
InChI Key: PCMAUMWEULDMDP-UHFFFAOYSA-N
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Description

5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring fused with a phenylethenyl group substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole typically involves the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% . The reaction proceeds via electrophilic cis-addition of the phosphorus derivative at the triple bond of acetylene, retaining the coordination of the phosphorus atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrochloric acid, hydrobromic acid, and hydroiodic acid. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from the reactions of this compound include various phosphonate derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and proteins. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-2-phenylethenyl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

CAS No.

90137-66-9

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

5-(2-chloro-2-phenylethenyl)-1,3-benzodioxole

InChI

InChI=1S/C15H11ClO2/c16-13(12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)18-10-17-14/h1-9H,10H2

InChI Key

PCMAUMWEULDMDP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C3=CC=CC=C3)Cl

Origin of Product

United States

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